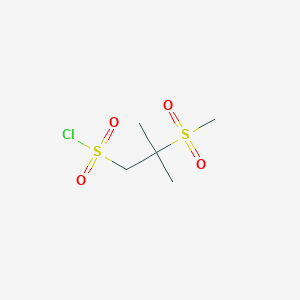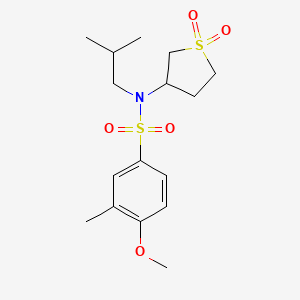![molecular formula C24H24O6 B2506476 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl propionate CAS No. 610752-25-5](/img/structure/B2506476.png)
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl propionate" is a complex molecule that appears to be related to the chemical family of coumarins and benzo[b][1,4]dioxins. These structures are known for their diverse biological activities and potential applications in pharmaceuticals.
Synthesis Analysis
The synthesis of related 2,3-dihydrobenzo[1,4]dioxine derivatives has been achieved through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process starting from 2-prop-2-ynyloxyphenols . This method provides a significant degree of stereoselectivity, favoring the formation of Z isomers. The precise configuration of the double bonds in the major stereoisomers was confirmed by X-ray diffraction analysis .
Molecular Structure Analysis
The molecular structure of compounds in this family, particularly the configuration around double bonds, is critical for their biological activity. The stereoselective synthesis mentioned above indicates that the spatial arrangement of atoms in these molecules can be controlled and determined using advanced techniques like X-ray diffraction .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of functional groups like carbonyl moieties, which in the case of 3-(2-hydroxybenzoyl)-2H-chromen-2-one, allow it to act as a mono ligand and coordinate with metal ions . This reactivity is essential for forming metal complexes, which can exhibit significant antimicrobial and antioxidant activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, including their electrochemical behavior, can be studied using techniques like cyclic voltammetry . Understanding these properties is crucial for evaluating the potential drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compounds, which are calculated to predict their behavior in biological systems .
Scientific Research Applications
Synthesis and Characterization
Synthesis and Anticancer Property : A study focused on the synthesis and structural characterization of an isoflavone compound related to the mentioned chemical structure. It highlighted the anticancer ability of this compound against human colon cancer cells, supported by docking studies on aurora kinases (Ahn et al., 2020).
Synthetic Pathways : Another study described new synthesis methods for dihydrobenzo[dioxine] and dihydrobenzo[oxazine] derivatives, showcasing tandem palladium-catalyzed reactions. This research might provide insights into synthetic strategies that could be applicable to the compound of interest (Gabriele et al., 2006).
Catalysis and Green Chemistry
- Catalyst Utilization : Research on tetrahydrobenzo[b]pyran and dihydropyrano[c]chromene derivatives synthesized via a one-pot three-component condensation underlines the use of starch solution as a catalyst. This demonstrates an environmentally friendly approach that could be relevant for the synthesis of similar compounds (Hazeri et al., 2014).
Antioxidant Properties
- Antioxidant Activity : A study on the antioxidant determination of a coumarin substituted heterocyclic compound may indicate potential antioxidant applications of related chemical structures. It compared the scavenging activity of the compound against stable radicals to standard antioxidants (Abd-Almonuim et al., 2020).
Molecular Structure Analysis
- Molecular and Crystal Structures : The investigation into the molecular and crystal structures of ionic associates in a specific system highlights the importance of structural analysis for understanding the properties and stability of complex molecules. Such studies can provide a basis for predicting the behavior of similar compounds (Pankratov et al., 2016).
Future Directions
properties
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-6-propylchromen-7-yl] propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O6/c1-4-6-15-11-17-20(13-19(15)30-22(25)5-2)29-14(3)23(24(17)26)16-7-8-18-21(12-16)28-10-9-27-18/h7-8,11-13H,4-6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWUURVSCYZGPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC(=O)CC)OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide](/img/structure/B2506393.png)
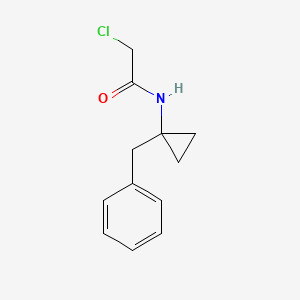

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2506397.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chlorobenzamide](/img/structure/B2506398.png)


![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2506402.png)
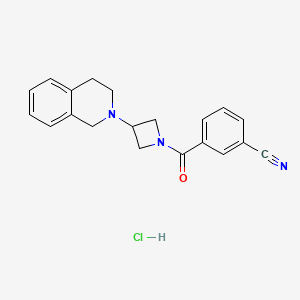
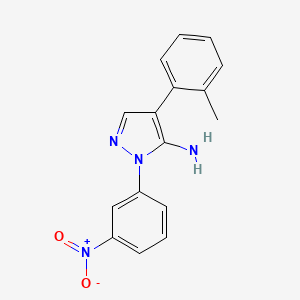
![Tert-butyl 4,4-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2506409.png)
![methyl 6-oxo-3-phenyl-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazoline-9-carboxylate](/img/structure/B2506411.png)
